alpha-D-glucosamine 1-phosphate

Catalog No.
S751167
CAS No.
2152-75-2
M.F
C6H14NO8P
M. Wt
259.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-D-glucosamine 1-phosphate

CAS Number

2152-75-2

Product Name

alpha-D-glucosamine 1-phosphate

IUPAC Name

[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

Molecular Formula

C6H14NO8P

Molecular Weight

259.15 g/mol

InChI

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6-/m1/s1

InChI Key

YMJBYRVFGYXULK-QZABAPFNSA-N

SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O

Synonyms

2-Amino-2-deoxy-α-D-glucopyranose 1-(dihydrogen phosphate); 2-Amino-2-deoxy-α-D-glucopyranosyl Phosphate;

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O

The exact mass of the compound Glucosamine 1-phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Phosphates - Hexosephosphates - Glucosephosphates - Supplementary Records. It belongs to the ontological category of glucosamine phosphate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

alpha-D-Glucosamine 1-phosphate (GlcN-1-P) is a critical aminated sugar-phosphate intermediate essential for the biosynthesis of bacterial peptidoglycan and lipid A. Positioned at the metabolic junction between phosphoglucosamine mutase (GlmM) and the bifunctional uridyltransferase (GlmU), it serves as the obligate substrate for the acetyltransferase domain of GlmU to form N-acetylglucosamine 1-phosphate (GlcNAc-1-P) [1]. In industrial and research procurement, GlcN-1-P is primarily sourced as a highly specific enzymatic substrate for cell-free chemoenzymatic synthesis of nucleotide sugars (e.g., UDP-GlcN, UDP-GlcNAc) and as a benchmark metabolite for high-throughput screening assays targeting bacterial cell wall biosynthesis inhibitors [2].

Substituting GlcN-1-P with closely related sugar phosphates fundamentally disrupts in vitro enzymatic workflows. Utilizing the non-aminated analog, glucose 1-phosphate (Glc-1-P), fails because it is not a productive substrate for GlmU; instead, it acts as a competitive inhibitor that induces sugar-phosphate toxicity and halts UDP-GlcNAc synthesis [1]. Conversely, attempting to use the upstream precursor, glucosamine 6-phosphate (GlcN-6-P), requires the introduction of GlmM into the assay. GlmM operates via a complex ping-pong bi-bi mechanism that strictly requires autophosphorylation and the addition of a glucosamine-1,6-bisphosphate cofactor, introducing severe kinetic bottlenecks and reproducibility issues that are entirely bypassed by procuring GlcN-1-P directly [2].

GlmU Acetyltransferase Specificity: GlcN-1-P vs. Glc-1-P

In assays evaluating the bifunctional enzyme GlmU, GlcN-1-P functions as the obligate substrate for the C-terminal acetyltransferase domain, exhibiting a Km of approximately 0.54–0.56 mM under reducing conditions [1]. In stark contrast, the non-aminated analog glucose 1-phosphate (Glc-1-P) cannot be acetylated. Instead, Glc-1-P binds the active site and acts as a competitive inhibitor, effectively shutting down the synthesis of UDP-GlcNAc and mimicking the sugar-phosphate toxicity observed in pgi-deficient bacterial mutants [2].

Evidence DimensionGlmU Acetyltransferase Activity
Target Compound DataProductive substrate (Km ~0.56 mM)
Comparator Or BaselineGlc-1-P (Competitive inhibitor, no productive acetylation)
Quantified Difference100% loss of productive acetylation when substituting GlcN-1-P with Glc-1-P
ConditionsIn vitro GlmU biochemical assay with Acetyl-CoA and UTP, measured via LC-MS

Procurement of the exact aminated phosphate is mandatory for GlmU screening assays, as non-aminated analogs will actively poison the reaction rather than act as surrogate substrates.

GlmM Mutase Catalytic Rate: Aminated vs. Non-Aminated Substrates

When utilizing phosphoglucosamine mutase (GlmM) for reverse-reaction assays or kinetic profiling, the enzyme demonstrates extreme selectivity for the aminated C2 position. While GlmM efficiently catalyzes the interconversion of GlcN-1-P and GlcN-6-P, its activity on the non-aminated comparator, Glc-1-P (to form Glc-6-P), proceeds at a 1,400-fold lower catalytic rate [1].

Evidence DimensionPhosphohexomutase catalytic rate
Target Compound DataBaseline optimal catalytic rate
Comparator Or BaselineGlc-1-P (1,400-fold lower reaction rate)
Quantified Difference3 orders of magnitude reduction in catalytic efficiency without the C2 amino group
ConditionsPurified E. coli GlmM in vitro kinetic assay

Validates the necessity of procuring the specific aminated substrate for any mutase-related kinetic studies, as generic glucose phosphates yield negligible enzymatic turnover.

Chemoenzymatic Synthesis Efficiency: GlcN-1-P Bypasses GlmM Bottlenecks

In the cell-free synthesis of nucleotide sugars like UDP-GlcNAc, starting with GlcN-1-P allows for a streamlined, single-enzyme conversion using only GlmU (in the presence of Acetyl-CoA and UTP) [1]. Attempting to start with the cheaper upstream precursor, GlcN-6-P, requires the addition of GlmM. GlmM is strictly dependent on autophosphorylation via ATP and requires the intermediate cofactor alpha-D-glucosamine 1,6-bisphosphate to function via its ping-pong mechanism [2].

Evidence DimensionEnzymatic pathway requirements for UDP-GlcNAc synthesis
Target Compound DataRequires 1 enzyme (GlmU)
Comparator Or BaselineGlcN-6-P (Requires 2 enzymes: GlmM + GlmU, plus ATP and GlcN-1,6-bisphosphate cofactor)
Quantified DifferenceElimination of 1 enzyme and 2 mandatory cofactors from the synthesis workflow
ConditionsPreparative in vitro synthesis of UDP-sugar donors

Procuring GlcN-1-P directly simplifies the reaction matrix, increases yield, and eliminates the reproducibility issues associated with GlmM cofactor dependency.

High-Throughput Screening of GlmU Inhibitors

Because GlmU is an essential, prokaryote-specific enzyme, it is a prime target for novel antibiotics against M. tuberculosis and MRSA. GlcN-1-P is the required substrate for in vitro acetyltransferase assays used to screen uncompetitive and mixed-type inhibitors (such as dicumarol derivatives), ensuring accurate IC50 and kinetic determinations [1].

Cell-Free Chemoenzymatic Synthesis of Nucleotide Sugars

GlcN-1-P is utilized as the direct precursor for the scalable, in vitro synthesis of UDP-GlcN and UDP-GlcNAc. By acting as the immediate substrate for GlmU or specific UDP-sugar pyrophosphorylases, it bypasses the complex regulatory and cofactor requirements of upstream mutases, streamlining the production of sugar donors for downstream glycosyltransferase reactions [2].

Metabolomic Profiling of Bacterial Sugar-Phosphate Toxicity

In studies of bacterial central metabolism and antibiotic susceptibility, GlcN-1-P serves as a critical analytical standard. It allows researchers using LC-MS to distinguish normal peptidoglycan precursor flow from the accumulation of inhibitory analogs (like Glc-1-P) that cause cell envelope defects in metabolic mutants [3].

XLogP3

-6.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

259.04570340 g/mol

Monoisotopic Mass

259.04570340 g/mol

Heavy Atom Count

16

UNII

BSG3MU7VAE

Other CAS

2152-75-2

Wikipedia

Alpha-D-glucosamine 1-phosphate

Dates

Last modified: 08-15-2023

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